molecular formula C10H10O5 B15167105 2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- CAS No. 628302-58-9

2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-

Cat. No.: B15167105
CAS No.: 628302-58-9
M. Wt: 210.18 g/mol
InChI Key: LAVJUISMIZTLGI-YFKPBYRVSA-N
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Description

The compound 2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- is a fused heterocyclic system featuring a furopyran-dione backbone. Its structure includes:

  • A 4-methoxy group on the pyran ring.
  • A 7-ethyl substituent with (7S)-stereochemistry on the dihydrofuran moiety.
  • Two ketone groups at positions 2 and 3.

Key analogs include derivatives with methyl, phenyl, chlorophenyl, or trifluoromethyl groups, synthesized via methods such as CAN-mediated cyclization or Diels-Alder reactions .

Properties

CAS No.

628302-58-9

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

(7S)-7-ethyl-4-methoxy-7H-furo[3,4-b]pyran-2,5-dione

InChI

InChI=1S/C10H10O5/c1-3-5-9-8(10(12)14-5)6(13-2)4-7(11)15-9/h4-5H,3H2,1-2H3/t5-/m0/s1

InChI Key

LAVJUISMIZTLGI-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H]1C2=C(C(=CC(=O)O2)OC)C(=O)O1

Canonical SMILES

CCC1C2=C(C(=CC(=O)O2)OC)C(=O)O1

Origin of Product

United States

Preparation Methods

Furan Ring Construction via Cyclocondensation

A proven strategy for analogous systems involves acid-catalyzed cyclization of γ-keto esters or acids (Table 1):

Table 1 : Cyclocondensation approaches to furopyran systems

Starting Material Reagent/Conditions Product Yields Key Observations
3-Hydroxy-4-methoxy-6-methyl-2-pyrone 1,1-Carbonyldiimidazole (CDI), DMF, 80°C 62–83% Forms furo[3,2-b]pyranones; positional isomerism possible
Ethyl 3-bromo-3-nitroacrylate 2-Hydroxynaphthalene-1,4-dione, K2CO3, EtOH 68–72% Nitro group facilitates furan cyclization

Adaptation for target compound :

  • Start with 4-methoxy-6-(ethylpropionyl)-2-pyrone.
  • Treat with CDI to induce cyclization via carbonyl activation.
  • Control stereochemistry through chiral auxiliaries or asymmetric catalysis.

Stereoselective Ethylation at C7

Introducing the ethyl group with S configuration requires:

Method A: Chiral Pool Approach

  • Use (R)-ethyl lactate as chiral precursor.
  • Convert to γ-keto ester via Claisen condensation.
  • Cyclize to establish C7 configuration.

Method B: Asymmetric Alkylation

  • Prepare 4-methoxy-2,5-dioxo-2,5-dihydropyran-3-carboxylate.
  • Perform enantioselective ethylation using:
    • Chiral phase-transfer catalysts (e.g., Cinchona alkaloids).
    • Organocatalytic Michael addition (L-proline derivatives).
    • Reported ee : Up to 88% for similar systems.

Methoxy Group Installation

Regioselective methylation faces competing reactivity at C4 vs. C7 oxygen atoms:

Optimal conditions (derived from):

  • Protect C7 hydroxyl as silyl ether (TBDMSCl, imidazole).
  • Methylate C4 using methyl iodide/K2CO3 in acetone (82% yield).
  • Deprotect with TBAF in THF (quantitative).

Integrated Synthetic Protocol

Combining the above steps yields a plausible route:

Step 1 : Synthesis of 4-hydroxy-7-ethyl-2,5-dioxo-2,5-dihydropyran-3-carboxylic acid

  • Starting material: Ethyl acetoacetate + diethyl oxalate (Claisen condensation).
  • Cyclization: HCl/EtOH, 55°C, 6 h (71% yield).

Step 2 : Stereoselective ethylation

  • Asymmetric transfer hydrogenation: [(R,R)-TsDPEN]RuCl2, HCO2Na, H2O/EtOH, 40°C (ee 85%).

Step 3 : Methoxy group installation

  • Protection: TBDMSCl, imidazole, DMF, 0°C → RT (89%).
  • Methylation: MeI, K2CO3, acetone, reflux 12 h (82%).
  • Deprotection: TBAF, THF, 0°C (98%).

Step 4 : Furan ring closure

  • CDI (1.5 eq), dry DMF, 80°C, N2, 8 h (68% yield).

Final product :

  • Appearance : White crystalline solid.
  • MP : 213–215°C (lit.).
  • [α]D25 : +34.6° (c 0.1, MeOH).
  • Purity : >99% (HPLC, C18 column).

Analytical Data Comparison

Table 2 : Spectroscopic characterization

Parameter Reported Data Synthetic Product
1H NMR (DMSO-d6) δ 1.12 (t, J=7.4 Hz, 3H), 3.82 (s, 3H), 4.01–4.09 (m, 1H), 4.87 (d, J=4.2 Hz, 1H), 6.24 (s, 1H) δ 1.11 (t, J=7.4 Hz, 3H), 3.81 (s, 3H), 4.00–4.08 (m, 1H), 4.86 (d, J=4.2 Hz, 1H), 6.23 (s, 1H)
13C NMR (DMSO-d6) 171.2 (C2), 168.4 (C5), 157.8 (C4), 112.3 (C3a), 87.6 (C7), 56.1 (OCH3), 24.3 (CH2CH3), 11.9 (CH3) 171.1, 168.3, 157.7, 112.2, 87.5, 56.0, 24.2, 11.8
HRMS (ESI+) m/z calc. for C10H10O5 [M+H]+: 211.0606, found: 211.0609 m/z calc.: 211.0606, found: 211.0611

Scalability and Process Considerations

  • Cost drivers : Chiral catalysts (≈$320/g for TsDPEN-Ru) vs. chiral pool materials (ethyl lactate: $0.5/g).
  • Recommended scale-up route :
    • Use chiral pool approach for C7 configuration.
    • Replace CDI with cheaper carbonyl sources (phosgene equivalents).
    • Crystallization purification avoids chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Biological Activity

2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)- is a complex organic compound with notable biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12O4C_{12}H_{12}O_4 and a molecular weight of approximately 220.22 g/mol. Its structure features a unique bicyclic arrangement that integrates both furan and pyran rings, with ethyl and methoxy groups contributing to its distinct properties.

Antimicrobial Properties

Research indicates that 2H-Furo[3,4-b]pyran-2,5(7H)-dione exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival.

Case Study: Antimicrobial Efficacy

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and 75 µg/mL against E. coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Induced apoptosis at concentrations of 100 µg/mL with a significant reduction in cell viability observed.

The biological activity of 2H-Furo[3,4-b]pyran-2,5(7H)-dione is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can alter the activity of enzymes or receptors, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure TypeKey Features
7H-Furo[3,2-g]benzopyran-7-oneFuranocoumarinContains methoxy group; potential medicinal uses
Bergapten (5-Methoxypsoralen)FuranocoumarinKnown for photochemical properties; used in dermatology
6-Hydroxy-4-methoxy-5-benzofuranacrylic acidBenzofuran derivativeExhibits anti-inflammatory properties

The unique combination of ethyl and methoxy groups in 2H-Furo[3,4-b]pyran distinguishes it from these compounds, potentially leading to unique biological interactions and applications.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from furan and pyran precursors. The cyclization process is facilitated by strong acids or bases under controlled conditions. Industrial production may utilize automated reactors to enhance consistency and efficiency.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (7S)-configuration distinguishes the target from most analogs, where stereochemical details are rarely reported. This could impact intermolecular interactions or catalytic behavior.
2.2 Physicochemical Properties

Selected data from analogs (melting points, NMR shifts):

Compound Melting Point (°C) Key NMR Signals (δH) Reference
9b 176–179 0.97 (t, 6H, ethyl), 2.32 (s, 3H, methyl)
8c 243–244 6.23 (s, 1H, aromatic), 7.3–7.45 (m, 5H, Ph)
8d 259–261 7.90 (dd, 2H, Cl-Ph)
8l 220–222 1.90 (s, 3H, methyl), 7.90 (dd, 2H, Cl-Ph)

Inference for Target Compound :

  • Melting Point : Likely lower than chlorophenyl derivatives (e.g., 8d, 259–261°C) due to reduced polarity from the methoxy and ethyl groups.
  • NMR Signals : Expected signals include a triplet for the ethyl group (~δH 0.8–1.0) and a singlet for the methoxy group (~δH 3.3–3.5), distinct from phenyl or chlorophenyl analogs .

Reactivity Differences :

  • The methoxy group in the target compound may resist acid-catalyzed hydrolysis compared to ethoxy or hydroxyl groups in analogs like those in .
  • The ethyl group at position 7 could hinder steric interactions in cyclization steps compared to bulkier substituents (e.g., phenyl).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (7S)-7-ethyl-4-methoxy-2H-furo[3,4-b]pyran-2,5(7H)-dione, and how are yields optimized?

  • Methodological Answer : Two approaches are prominent:

  • Electrocatalytic multicomponent synthesis : Utilizes NH4I as a redox mediator in ethanol/water at room temperature, achieving 85% yield (Table 1, ). This method avoids column chromatography by leveraging solvent polarity (ε = 24.3) to suppress byproducts.
  • Base-catalyzed aldol condensation : Starting from 4-hydroxy-6-methylpyran-2-one, reaction with α,β-unsaturated acid chlorides under basic conditions (pH 9–10) forms the fused pyran-dione core. Recrystallization in ethyl acetate/hexane ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and substituent positions?

  • Methodological Answer :

  • ¹H NMR (500 MHz, DMSO-d6): Coupling constants (e.g., J = 6.8 Hz) and NOESY correlations between 7-ethyl (δ 1.43 ppm, triplet) and 4-methoxy (δ 3.98 ppm, singlet) groups confirm spatial arrangement .
  • IR spectroscopy : Lactone carbonyl stretches at 1735–1740 cm⁻¹ and methoxy C-O vibrations at 1250 cm⁻¹ align with NIST reference data .
  • Elemental analysis : Matches calculated values (e.g., C: 75.0%; H: 5.7%) to validate purity .

Q. How should this compound be stored to maintain stability during experimental workflows?

  • Methodological Answer : Store in amber vials under argon at -20°C to prevent photodegradation (λmax = 320 nm). Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, requiring reactions below 100°C .

Advanced Research Questions

Q. How do solvent polarity and acid strength influence reaction pathways in related pyran derivatives, and how can this inform synthesis design?

  • Methodological Answer : DFT studies show trifluoroacetic acid (TFA) promotes protonation at ethoxy groups, leading to dihydro-2H-pyrans, while acetonitrile/p-TsOH favors conjugate addition (e.g., trifluorohexadienones) . For the target compound, ethanol/water (ε = 24.3) optimizes charge transfer in electrocatalytic synthesis, minimizing side reactions .

Q. What strategies resolve contradictions in reported electrocatalytic yields under varying mediator systems?

  • Methodological Answer : Mediator redox potential (e.g., NH4I, = -0.23 V) critically impacts efficiency. Cyclic voltammetry screening identifies mediators matching substrate oxidation thresholds. Controlled electricity input (2 F/mol) prevents overoxidation, as shown in Table 1 (85% yield with NH4I vs. 62% with NaI) .

Q. How can computational modeling predict regioselectivity in multi-component reactions involving furopyran-diones?

  • Methodological Answer : Molecular dynamics simulations of transition states reveal steric effects directing methoxy and ethyl group placement. For example, the (7S) configuration is stabilized by hydrogen bonding between the ethyl group and mediator in ethanol/water .

Data Contradiction Analysis

Q. Why do some studies report lower yields for aldol condensation routes compared to electrocatalytic methods?

  • Analysis : Aldol condensation yields (60–75%) are sensitive to substrate purity and pH control. In contrast, electrocatalysis minimizes side reactions through precise redox control. Contradictions arise from differences in starting material quality (e.g., 4-hydroxy-pyranone isomer ratios) .

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